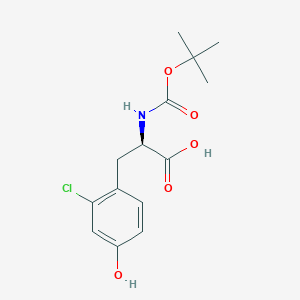
4-(4-Chlorophenoxy)-2-methylaniline
Übersicht
Beschreibung
4-(4-Chlorophenoxy)-2-methylaniline, also known as 4-Chloro-2-methylaniline or 4-Chloro-o-anisidine, is an aromatic amine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 81 to 82°C and a boiling point of 211°C. 4-Chloro-2-methylaniline is soluble in ethanol, chloroform, and other organic solvents. It is a widely used reagent in organic synthesis, and is often used as an intermediate in the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
Degradation and Mineralization
- Rate Parameter Estimation for 4-Chlorophenol Degradation : A study focused on the degradation/mineralization of 4-chlorophenol (a related compound) using organic oxidants and UV irradiation, providing insights into the effective breakdown of chlorophenols in environmental contexts (Sharma, Mukhopadhyay, & Murthy, 2012).
Carcinogenic Outcomes and Mechanisms
- Carcinogenic Outcomes from Exposure to Chlorophenoxy Compounds : A systematic review discussed the potential mechanisms and carcinogenic outcomes from exposure to chlorophenoxy compounds like 2,4-D and MCPA, highlighting their widespread use and associated health risks (Stackelberg, 2013).
Toxicity and Environmental Impact
- Global Trends in 2,4-D Herbicide Toxicity Studies : A scientometric review summarized the research trends on the toxicology and mutagenicity of 2,4-D, a chlorophenoxy herbicide, indicating the importance of understanding its environmental impact and health risks (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Activities
- Novel Oxime Derivatives and Antioxidant Activities : Research on novel compounds synthesized from reactions with chloro-methylanilines demonstrated promising antioxidant activities, suggesting potential applications in mitigating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Sensor Development
- Photoelectrochemical Sensor for 4-Chlorophenol Detection : The development of a sensitive sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-CP in water illustrates the application of chlorophenol studies in environmental monitoring and pollution control (Yan et al., 2019).
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMHOKELOMGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(2-Methoxyphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649028.png)
![[5-Acetyl-3-(3-methylphenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649030.png)



![[5-Acetyl-3-(3-fluorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649042.png)

![(2-Chloro-6-fluorobenzyl) [2-(2-fluorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B1649048.png)



![[2-(2,3-Dimethylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649063.png)